3-(1H-Imidazol-1-yl)-4-methylbenzaldehyde
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Overview
Description
3-(1H-Imidazol-1-yl)-4-methylbenzaldehyde is a chemical compound that features both an imidazole ring and a benzaldehyde moiety The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the benzaldehyde moiety consists of a benzene ring with an aldehyde group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-1-yl)-4-methylbenzaldehyde typically involves the formation of the imidazole ring followed by the introduction of the benzaldehyde group. One common method is the condensation of 4-methylbenzaldehyde with imidazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-1-yl)-4-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions with the imidazole ring.
Major Products Formed
Oxidation: 3-(1H-Imidazol-1-yl)-4-methylbenzoic acid.
Reduction: 3-(1H-Imidazol-1-yl)-4-methylbenzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
3-(1H-Imidazol-1-yl)-4-methylbenzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-1-yl)-4-methylbenzaldehyde involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in microbial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Imidazol-1-yl)benzaldehyde
- 3-(1H-Imidazol-1-yl)benzaldehyde
- 2-(1H-Imidazol-1-yl)-4-methylbenzaldehyde
Uniqueness
3-(1H-Imidazol-1-yl)-4-methylbenzaldehyde is unique due to the specific positioning of the imidazole ring and the methyl group on the benzaldehyde moiety. This unique structure can influence its reactivity and biological activity, making it distinct from other similar compounds. The presence of the methyl group can enhance its lipophilicity and potentially improve its interaction with biological targets .
Properties
Molecular Formula |
C11H10N2O |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
3-imidazol-1-yl-4-methylbenzaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-9-2-3-10(7-14)6-11(9)13-5-4-12-8-13/h2-8H,1H3 |
InChI Key |
OJAKLMMSAICAJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)N2C=CN=C2 |
Origin of Product |
United States |
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